molecular formula C14H13N3O3 B1388350 ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 1010900-45-4

ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1388350
CAS No.: 1010900-45-4
M. Wt: 271.27 g/mol
InChI Key: DVPGUKOCMHWQBT-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate is a synthetic organic compound that features an indole moiety linked to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the cyclization and coupling steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the combination of the indole and oxadiazole rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse bioactivities compared to its individual components .

Biological Activity

Ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Chemical Name : this compound
  • Molecular Formula : C14H13N3O3
  • Molecular Weight : 271.27 g/mol
  • CAS Number : 1010900-45-4

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with oxadiazole precursors. Various methods have been reported, including the use of microwave-assisted synthesis and conventional heating techniques. The efficiency and yield of these synthetic routes can vary significantly depending on the reaction conditions and reagents used.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,2,4-oxadiazoles have shown promising cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.63
TamoxifenMCF-710.38

The mechanism of action often involves the induction of apoptosis through pathways that increase the expression of pro-apoptotic proteins like p53 and activate caspases in cancer cells .

Antioxidant Activity

Research has also indicated that derivatives related to ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole can exhibit antioxidant properties. For example, certain analogs have been shown to protect against oxidative stress in cellular models such as Caenorhabditis elegans, enhancing their survival under stress conditions induced by reactive oxygen species .

Case Studies

  • In Vitro Studies : A study evaluated the protective effects of various oxadiazole derivatives on Friedreich's ataxia fibroblasts subjected to oxidative stress. The compounds demonstrated significant protective effects, indicating their potential as therapeutic agents for neurodegenerative diseases .
  • In Vivo Studies : In animal models, certain oxadiazole derivatives were tested for their ability to reduce tumor growth in xenograft models. These studies provided preliminary evidence supporting their efficacy as anticancer agents .

Properties

IUPAC Name

ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-19-14(18)13-16-12(17-20-13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGUKOCMHWQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate
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ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate
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ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate
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ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 5
ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 6
ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.